5-methyl-1H-inden-2(3H)-one
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Overview
Description
5-methyl-1H-inden-2(3H)-one is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound is characterized by the presence of a methyl group at the 5th position and a ketone group at the 2nd position of the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-inden-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the Friedel-Crafts acylation of 5-methylindene with an acyl chloride, followed by cyclization to form the ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-methyl-1H-inden-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-1H-inden-2(3H)-one involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-inden-2-yl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a ketone.
1H-Inden-2-amine, 2,3-dihydro-5-methyl-: Another related compound with an amine group.
Uniqueness
5-methyl-1H-inden-2(3H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
5-Methyl-1H-inden-2(3H)-one, a compound with the molecular formula C10H10O and a molar mass of 146.19 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a methyl group attached to the indene ring, which is crucial for its biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Anand et al. (2013) synthesized various derivatives of indole compounds and evaluated their antimicrobial activities. Among these, certain derivatives showed promising antibacterial and antifungal effects, suggesting that modifications to the indene structure could enhance biological efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Methyl-1H-Inden-2-one | E. coli | 50 µg/mL |
S. aureus | 40 µg/mL | |
C. albicans | 60 µg/mL |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant agent .
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 30 |
Ferric Reducing Antioxidant Power (FRAP) | 25 |
3. Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this compound. A notable study focused on the inhibition of cancer cell proliferation in vitro. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Table 3: Cytotoxicity of this compound Derivatives
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 18 |
Case Study: Synthesis and Evaluation
In a study published by researchers investigating novel indole derivatives, it was found that modifications to the indene structure significantly influenced biological activity. The synthesized compounds were tested against various pathogens and showed enhanced antimicrobial properties compared to their parent compounds .
Research Findings on Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of electron-donating groups on the indene ring could enhance both antimicrobial and anticancer activities. The introduction of halogen substituents was particularly noted for improving efficacy against specific bacterial strains .
Properties
CAS No. |
64749-65-1 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-methyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C10H10O/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
QLOAMIGYZXLFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=O)C2)C=C1 |
Origin of Product |
United States |
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